4-(4-Methoxyphenyl)-2-butanone oxime
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Overview
Description
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine, also known as (2Z)-4-(4-methoxyphenyl)-2-butanone oxime, is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . This compound is characterized by the presence of a methoxyphenyl group and a butanone oxime moiety, making it a versatile small molecule scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 4-(4-methoxyphenyl)-2-butanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted phenyl compounds .
Scientific Research Applications
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the methoxyphenyl group may interact with cellular receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-2-butanone: Lacks the oxime group, making it less versatile in certain reactions.
4-(4-methoxyphenyl)butan-2-one oxime: Similar structure but different functional groups, leading to distinct chemical properties.
4-(4-methoxyphenyl)butan-2-amine: Contains an amine group instead of an oxime, resulting in different reactivity.
Uniqueness
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine is unique due to its combination of a methoxyphenyl group and an oxime moiety, providing a versatile scaffold for various chemical reactions and applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(NE)-N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-9(12-13)3-4-10-5-7-11(14-2)8-6-10/h5-8,13H,3-4H2,1-2H3/b12-9+ |
InChI Key |
GBYOVSQIHCOUBT-FMIVXFBMSA-N |
Isomeric SMILES |
C/C(=N\O)/CCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(=NO)CCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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